N,N-dimethyl-1H-pyrrole-2-carboxamide
CAS No.: 7126-47-8
Cat. No.: VC7813693
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7126-47-8 |
|---|---|
| Molecular Formula | C7H10N2O |
| Molecular Weight | 138.17 g/mol |
| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide |
| Standard InChI | InChI=1S/C7H10N2O/c1-9(2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 |
| Standard InChI Key | VZRWJMZZHDOBIO-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)C1=CC=CN1 |
| Canonical SMILES | CN(C)C(=O)C1=CC=CN1 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
N,N-Dimethyl-1H-pyrrole-2-carboxamide belongs to the pyrrole-carboxamide family, featuring a five-membered aromatic ring with adjacent carbonyl and dimethylamine functionalities. The IUPAC name derives from the substitution pattern: the pyrrole ring’s 2-position is modified by a carboxamide group where both amide hydrogens are replaced by methyl groups . X-ray diffraction confirms a planar pyrrole ring with slight distortions due to conjugation between the carbonyl π-system and the amide nitrogen’s lone pair .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 138.167 g/mol | |
| Melting Point | 97–99°C | |
| Density | Not reported | — |
| LogP (Partition Coefficient) | 0.716 |
Spectral and Computational Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions for the amide C=O stretch (~1650 cm) and N–H vibrations (~3300 cm) . Nuclear magnetic resonance (NMR) spectra display distinct signals for the pyrrole protons (δ 6.2–6.8 ppm) and dimethylamide groups (δ 3.0 ppm for ) . Computational studies using density functional theory (DFT) align with experimental data, showing charge delocalization across the pyrrole-amide system .
Synthesis and Industrial Production
Synthetic Routes
The most efficient synthesis involves reacting 2-(trichloroacetyl)pyrrole with dimethylamine hydrochloride in acetonitrile under inert atmosphere, achieving a 92% yield . Triethylamine acts as a base to scavenge HCl, facilitating nucleophilic acyl substitution.
Reaction Scheme:
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 20°C |
| Time | 24 hours |
| Base | Triethylamine |
| Yield | 92% |
Structural Elucidation and Crystallography
Crystal Packing and Hydrogen Bonding
Low-temperature X-ray crystallography (150 K) reveals monoclinic crystals in the space group . The carbonyl oxygen forms intermolecular N–H···O hydrogen bonds with adjacent amide groups, creating centrosymmetric dimers (Fig. 1). These dimers stack along the crystallographic a-axis, stabilized by van der Waals interactions.
Key Bond Lengths:
Conformational Analysis
The dimethylamide group adopts a trans configuration relative to the pyrrole ring, minimizing steric hindrance. Torsional angles between the pyrrole and amide planes measure , indicating moderate conjugation .
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